molecular formula C15H15N3O4 B2998734 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-morpholino-3,5-dihydro-4H-imidazol-4-one CAS No. 860611-97-8

5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-morpholino-3,5-dihydro-4H-imidazol-4-one

Cat. No. B2998734
M. Wt: 301.302
InChI Key: DHUALHRRYFDDKC-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-morpholino-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C15H15N3O4 and its molecular weight is 301.302. The purity is usually 95%.
BenchChem offers high-quality 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-morpholino-3,5-dihydro-4H-imidazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-morpholino-3,5-dihydro-4H-imidazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Polymers and Supramolecular Structures

Research has shown that compounds containing imidazolone moieties and related structures play a significant role in the assembly of coordination polymers. These polymers demonstrate interesting properties such as halogen bonding, which is crucial for generating supramolecular structures with potential applications in material science and catalysis (Zang et al., 2011).

Antioxidant and Glucosidase Inhibitors

Compounds featuring morpholine or imidazolone functionalities have been synthesized and evaluated for their in vitro antioxidant activities and as glucosidase inhibitors. These compounds exhibit significant radical scavenging activity, suggesting potential applications in pharmaceuticals and as dietary supplements for managing oxidative stress and glucose metabolism (Özil et al., 2018).

Lipid Peroxidation Inhibitors

A study on 2-amino-5-alkylidenethiazol-4-ones, with structural similarities to the specified compound, showed promising antioxidant activity through lipid peroxidation inhibition. This suggests potential applications in developing new antioxidants for food preservation, cosmetics, and pharmaceuticals to prevent lipid peroxidation-related diseases (Zvezdanović et al., 2014).

Corrosion Inhibition

Benzimidazole derivatives with morpholine substitutions have demonstrated effective corrosion inhibition properties on steel surfaces in acidic environments. This highlights the potential use of similar compounds in industrial applications to protect metals from corrosion, thereby extending their life and reducing maintenance costs (Ammal et al., 2018).

Antimicrobial and Anticonvulsant Agents

Synthetic efforts have led to the development of benzothiazole derivatives, including those with morpholine and imidazolyl functionalities, as potent anticonvulsant agents with preliminary in silico drug-likeness assessments. Such compounds could be further explored for their therapeutic potential in treating neurological disorders (Amir et al., 2011).

properties

IUPAC Name

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-morpholin-4-yl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-14-11(16-15(17-14)18-3-5-20-6-4-18)7-10-1-2-12-13(8-10)22-9-21-12/h1-2,7-8H,3-6,9H2,(H,16,17,19)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUALHRRYFDDKC-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=N/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824589
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-morpholino-3,5-dihydro-4H-imidazol-4-one

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